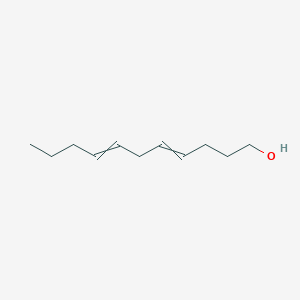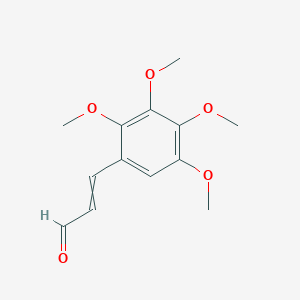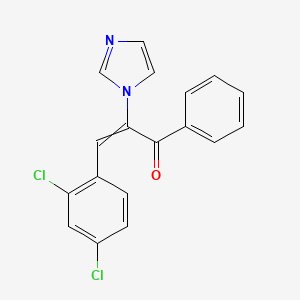
3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one: imidazole-phenylpropenone , is a synthetic organic compound. Its chemical formula is C17H11Cl2N3O. Let’s explore its preparation methods, reactions, applications, and more.
準備方法
a. Synthetic Routes: Several synthetic routes exist for imidazole-phenylpropenone. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 1-phenyl-1H-imidazole-2-amine. The reaction typically occurs under acidic conditions, yielding the desired compound.
b. Reaction Conditions: The condensation reaction proceeds in solvents like ethanol or acetic acid. Acidic catalysts, such as hydrochloric acid or sulfuric acid, facilitate the formation of the imidazole ring.
c. Industrial Production: While not widely produced industrially, imidazole-phenylpropenone can be synthesized on a laboratory scale. Its applications drive research interest, but large-scale production remains limited.
化学反応の分析
a. Reactions: Imidazole-phenylpropenone undergoes various reactions:
Oxidation: It can be oxidized to form imidazole-phenylpropenoic acid.
Reduction: Reduction leads to the corresponding imidazole-phenylpropenol.
Substitution: Halogenation or other substitution reactions modify the phenyl ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Halogens (e.g., chlorine or bromine) or nucleophilic reagents (e.g., amines) participate in substitution reactions.
c. Major Products: The major products depend on the specific reaction. For example:
- Oxidation yields imidazole-phenylpropenoic acid.
- Reduction produces imidazole-phenylpropenol.
科学的研究の応用
Imidazole-phenylpropenone finds applications in:
Medicine: It may exhibit antimicrobial or antifungal properties due to its imidazole moiety.
Chemical Biology: Researchers explore its interactions with enzymes and receptors.
Industry: Limited industrial use, but its unique structure inspires further investigation.
作用機序
The compound’s mechanism of action likely involves binding to specific molecular targets. Further studies are needed to elucidate its precise pathways.
類似化合物との比較
Imidazole-phenylpropenone stands out due to its imidazole ring and phenylpropenone backbone. Similar compounds include other imidazole derivatives like ketoconazole and econazole.
Remember that research in this field continues, and new insights may emerge. Imidazole-phenylpropenone’s multifaceted properties make it an intriguing subject for scientific exploration .
特性
CAS番号 |
109032-67-9 |
|---|---|
分子式 |
C18H12Cl2N2O |
分子量 |
343.2 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-2-imidazol-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-15-7-6-14(16(20)11-15)10-17(22-9-8-21-12-22)18(23)13-4-2-1-3-5-13/h1-12H |
InChIキー |
XSBVAZIAAFXCIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
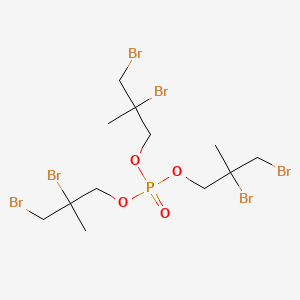
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
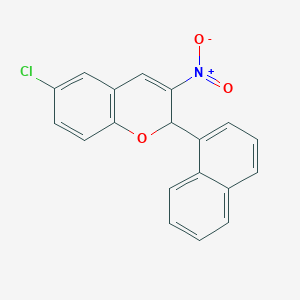
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
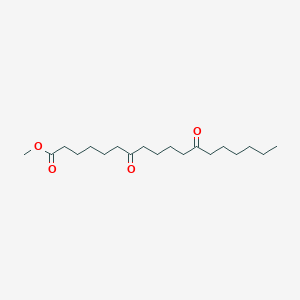
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
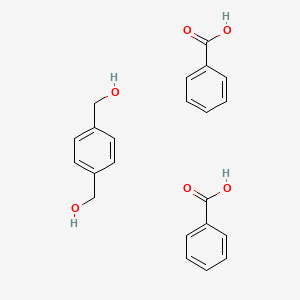
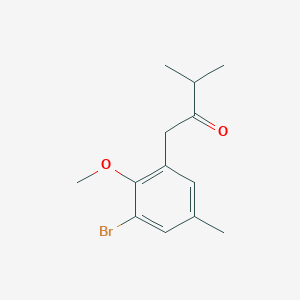
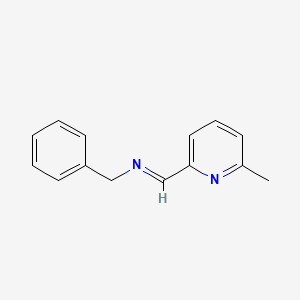
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)

